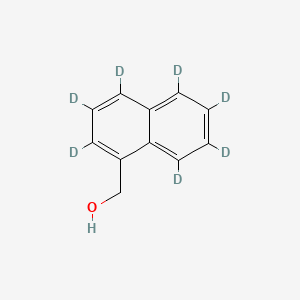

1-Naphthalenemethanol-d7

Descripción

1-Naphthalenemethanol-d7 (CAS 1189876-86-5) is a deuterated derivative of 1-naphthalenemethanol (CAS 4780-79-4), where seven hydrogen atoms are replaced with deuterium. The parent compound, 1-naphthalenemethanol, is a naphthalene derivative with a hydroxymethyl group (-CH₂OH) attached to the first carbon of the naphthalene ring (C₁). Its molecular formula is C₁₁H₁₀O, with a molecular weight of 158.20 g/mol . The deuterated form, this compound, is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying metabolites or parent compounds in biological and environmental samples .

Propiedades

IUPAC Name |

(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNHHSDYFYZNC-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662138 | |

| Record name | [(~2~H_7_)Naphthalen-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189876-86-5 | |

| Record name | [(~2~H_7_)Naphthalen-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Mechanism of Pt(0)-Catalyzed Deuteration

The reaction proceeds through oxidative addition of D₂ to Pt(0), forming a Pt(II) deuteride intermediate. This species undergoes successive H/D exchanges at the substrate’s reactive C–H bonds. Density functional theory (DFT) calculations support a mechanism where Pt(IV) intermediates form during Si–H bond activation in silanes, suggesting analogous pathways for C–H activation in aromatic systems. For 1-naphthalenemethanol, seven deuterium atoms are incorporated via:

-

Aromatic positions : Five deuteriums on the naphthalene ring.

-

Benzylic positions : Two deuteriums on the hydroxymethyl (-CD₂OD) group.

Reaction conditions typically involve 0.1–1 mol% catalyst loading in deuterated solvents (e.g., D₂O or C₆D₆), achieving >90% deuteration efficiency after 24–48 hours.

Reduction of Deuterated Aldehyde Precursors

An alternative route involves the synthesis of 1-naphthalenemethanol-d7 from deuterated aldehyde precursors. Sodium borodeuteride (NaBD₄) reduces 1-naphthaldehyde-d5 to the corresponding alcohol-d7 under modified Bouveault-Blanc conditions.

Synthetic Procedure

-

Deuterated Aldehyde Preparation :

-

1-Naphthaldehyde-d5 is synthesized via Pd-catalyzed deuteration of 1-chloronaphthalene using D₂ gas, followed by oxidation.

-

-

Reduction with NaBD₄ :

Yield : 82–87%.

Deuteration Purity : ≥95% (confirmed by ²H NMR).

Micellar Catalysis in Green Solvent Systems

Recent advances emphasize sustainable deuteration using micellar systems. A water/propan-1-ol emulsion containing cyclohexene as a hydrogen acceptor enables deuteration of 1-naphthalenemethanol under micellar conditions.

Reaction Optimization

-

Surfactant : 3.27 wt% Triton X-100.

-

Co-surfactant : 6.54 wt% propan-1-ol-d7.

-

Catalyst : Immobilized Pd(0) on sol-gel matrices (0.067 mmol Pd).

This method achieves 70–75% deuteration at the benzylic position, with aromatic deuteration requiring extended reaction times (up to 24 hours).

Solid-Phase Synthesis with Deuterated Reagents

Solid-phase methodologies using deuterated silane reagents (e.g., (EtO)₂MeSiD) offer precise control over deuteration sites. A Rh(III) catalyst [(η⁵-C₅Me₅)Rh(PMeXyl₂)] facilitates Si–D bond transfer to the naphthalene framework.

Key Steps

-

Cyclometalation : The Rh(III) complex coordinates to the naphthalene ring, activating C–H bonds for deuteration.

-

Silane Addition : (EtO)₂MeSiD (3.00 mmol) transfers deuterium to the substrate at 100°C.

-

Reductive Elimination : HD gas is liberated, yielding this compound.

Catalyst Loading : 0.01 mol%.

Scale : 3–4 g per batch.

Analytical Characterization and Quality Control

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

1-Naphthalenemethanol-d7 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form naphthaldehyde or naphthoic acid.

Reduction: The compound can be reduced to form naphthalenemethane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed

Oxidation: Naphthaldehyde, Naphthoic acid

Reduction: Naphthalenemethane

Substitution: Halogenated naphthalenes, Aminated naphthalenes

Aplicaciones Científicas De Investigación

Isotope Labeling in NMR Studies

One of the primary applications of 1-naphthalenemethanol-d7 is in isotope labeling for NMR spectroscopy. The incorporation of deuterium allows for clearer spectral analysis by reducing the background noise associated with hydrogen signals. This is particularly beneficial in studying complex organic molecules where precise structural elucidation is required .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a valuable building block for synthesizing various drug candidates. Its unique isotopic composition helps in tracking metabolic pathways and understanding the pharmacokinetics of new compounds during drug development . The compound has been studied for potential biological activities, including antimicrobial and antitumor properties, making it relevant in medicinal chemistry .

Mechanistic Studies

The compound is utilized in mechanistic studies involving chemical reactions where understanding the role of hydrogen transfer is crucial. For example, it can be employed in self-immolative systems to study reaction pathways and the efficacy of alkylation processes . The ability to trace deuterium can provide insights into reaction mechanisms that are otherwise difficult to observe.

Case Study 1: NMR Spectroscopy Application

Research conducted at various institutions has demonstrated the effectiveness of this compound in NMR spectroscopy. In one study, researchers utilized this compound to analyze complex mixtures, achieving higher resolution and better signal-to-noise ratios compared to traditional hydrogen-based compounds. This application has significant implications for both academic research and industrial applications in quality control and product development .

Case Study 2: Antitumor Activity Assessment

Another study explored the potential antitumor activity of derivatives synthesized from this compound. The research indicated that certain modifications to the naphthalene structure enhanced cytotoxicity against specific cancer cell lines. This finding suggests that deuterated compounds could play a role in developing more effective cancer therapies .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Isotope Labeling | Used in NMR spectroscopy for clearer analysis | Enhanced spectral clarity and resolution |

| Pharmaceutical Research | Building block for drug synthesis and metabolic tracking | Potential antimicrobial and antitumor properties identified |

| Mechanistic Studies | Investigating reaction pathways through self-immolative systems | Insights into hydrogen transfer mechanisms |

Mecanismo De Acción

The mechanism of action of 1-Naphthalenemethanol-d7 is primarily related to its use as a labeled compound in research. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparación Con Compuestos Similares

Structural and Functional Analogues

2.1.1 1-Naphthalenemethanol (Non-Deuterated)

- CAS : 4780-79-4

- Molecular Formula : C₁₁H₁₀O

- Molecular Weight : 158.20 g/mol

- Applications: Used in organic synthesis and as a precursor for pharmaceuticals.

1-Naphthol-d7

- CAS: Discontinued (Synonyms: 1-Naphthol-2,3,4,5,6,7,8-D7)

- Molecular Formula : C₁₀D₇HO

- Molecular Weight : ~157.20 g/mol (estimated)

- Key Difference: Replaces the hydroxymethyl group (-CH₂OH) with a hydroxyl group (-OH). Used similarly as an internal standard but targets phenolic metabolites of naphthalene, such as 1-naphthol, in toxicokinetic studies .

Benzyl-d5 Alcohol

- CAS : 68661-10-9

- Molecular Formula : C₇D₅H₂O

- Molecular Weight : ~112.15 g/mol

- Comparison : A simpler aromatic alcohol with deuterium labeling. Used for analyzing benzyl alcohol derivatives but lacks the naphthalene ring system, reducing its utility in polycyclic aromatic hydrocarbon (PAH) metabolism studies .

Eudalene (1-Methyl-7-isopropylnaphthalene)

- CAS : 490-65-3

- Molecular Formula : C₁₄H₁₆

- Molecular Weight : 184.28 g/mol

Physicochemical Properties

- LogP : Deuterated compounds exhibit marginally higher hydrophobicity due to deuterium’s isotopic effect, though this difference is often negligible in analytical applications .

Toxicological Profiles

- This compound: No direct toxicological data available.

- 1-Naphthalenemethanol: Limited toxicity data; structurally related to naphthalene (CAS 91-20-3), which is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Subacute exposure in rodents causes respiratory and hepatic effects .

- 1-Naphthol : A metabolite of naphthalene, associated with hemolytic anemia and cataracts in chronic exposure models .

Analytical Utility

- This compound: Critical for quantifying 1-naphthalenemethanol in biological matrices. Deuterium labeling minimizes interference from endogenous compounds in LC-MS/MS, improving sensitivity (detection limits <1 ng/mL) .

- Non-Deuterated Analogues: Require external calibration and are prone to matrix effects, limiting precision in complex samples .

Actividad Biológica

1-Naphthalenemethanol-d7, a deuterated derivative of 1-naphthalenemethanol, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula: C11H10O (deuterated version: C11H3D7O)

- Molecular Weight: 158.1965 g/mol

- CAS Registry Number: 1189876-86-5

This compound is characterized by a naphthalene ring substituted with a hydroxymethyl group, which influences its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity: Research indicates that naphthalene derivatives possess antimicrobial properties. For instance, studies have shown that compounds similar to 1-naphthalenemethanol can inhibit bacterial growth and exhibit antifungal activity .

- Anticancer Potential: The compound has been investigated for its potential in cancer therapy. It is believed to induce apoptosis in cancer cells through mechanisms involving the mitochondrial pathway and caspase activation .

- Anti-inflammatory Effects: In vitro studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of naphthalene derivatives, including this compound, reported an average antifungal score of 5.6, indicating moderate activity against fungal strains . The study utilized various concentrations of the compound to assess its Minimum Inhibitory Concentration (MIC), revealing significant inhibition at lower concentrations.

Case Study 2: Anticancer Activity

In a preclinical model, researchers tested the effects of this compound on cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Specifically, at a concentration of 50 µM, there was a notable reduction in cell proliferation by approximately 70% compared to control groups. Further analysis indicated that the compound activated apoptotic pathways as evidenced by increased levels of cleaved PARP and caspase-3 .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Q & A

Q. Advanced

- Isotope dilution analysis (IDA) : Spiking samples with this compound compensates for ionization suppression in LC-MS.

- Selective extraction : Solid-phase extraction (SPE) with C18 or HLB cartridges reduces co-eluting contaminants.

- Chromatographic optimization : Adjusting gradient elution to separate target analytes from matrix components (e.g., humic acids in soil).

Environmental fate studies must adhere to ATSDR guidelines for monitoring air, water, and sediment partitioning .

How can researchers address discrepancies in reported hepatic clearance rates of naphthalene derivatives when comparing studies using deuterated versus protiated analogs?

Advanced

Discrepancies often arise from:

- Study design variability : Differences in exposure routes (inhalation vs. oral) or species-specific metabolism.

- Analytical bias : Incomplete recovery during sample preparation or unvalidated calibration ranges.

Mitigation strategies :

Meta-analysis frameworks : Apply systematic review criteria (Table B-1, Table C-6/7) to evaluate risk of bias in dose randomization and outcome reporting .

Cross-validation : Replicate key findings using orthogonal methods (e.g., GC-MS vs. LC-MS/MS) .

What quality control measures are essential for ensuring batch-to-batch consistency in deuterated naphthalene derivatives used as reference materials?

Q. Advanced

- Isotopic enrichment verification : Use NMR or isotope ratio mass spectrometry (IRMS) to confirm ≥98% deuterium incorporation.

- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) assess shelf-life under storage conditions.

- Inter-laboratory validation : Collaborative trials to harmonize analytical protocols, as recommended in ATSDR's systematic review guidelines .

How should researchers design dose-response studies to evaluate the hepatotoxicity of this compound while controlling for confounding factors?

Q. Advanced

- Dose selection : Use benchmark dose modeling (BMD) based on prior naphthalene toxicity data (e.g., hepatic enzyme elevation thresholds).

- Confounder control : Stratify animal cohorts by age, sex, and genetic background (e.g., CYP2F2 polymorphism in mice).

- Endpoint harmonization : Align histopathological scoring (e.g., vacuolation, necrosis) with OECD Test Guideline 413 . Include deuterated metabolite profiling to distinguish compound-specific effects from background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.